2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 180134-15-0
VCID: VC21300349
InChI: InChI=1S/C10H6F6O3/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H,17,18)
SMILES: COC1=CC(=CC(=C1C(=O)O)C(F)(F)F)C(F)(F)F
Molecular Formula: C10H6F6O3
Molecular Weight: 288.14 g/mol

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

CAS No.: 180134-15-0

Cat. No.: VC21300349

Molecular Formula: C10H6F6O3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid - 180134-15-0

Specification

CAS No. 180134-15-0
Molecular Formula C10H6F6O3
Molecular Weight 288.14 g/mol
IUPAC Name 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C10H6F6O3/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H,17,18)
Standard InChI Key IIWWKGJYKXFWRG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1C(=O)O)C(F)(F)F)C(F)(F)F
Canonical SMILES COC1=CC(=CC(=C1C(=O)O)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identifiers and Structure

Chemical Identifiers

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is uniquely identified through several standardized chemical classification systems, providing researchers with precise identification parameters for this compound.

Table 1: Chemical Identifiers of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

Identifier TypeValue
CAS Number180134-15-0
Molecular FormulaC₁₀H₆F₆O₃
Molecular Weight288.14 g/mol
InChI KeyIIWWKGJYKXFWRG-UHFFFAOYSA-N
SMILESCOC1=C(C(O)=O)C(=CC(=C1)C(F)(F)F)C(F)(F)F
MDL NumberMFCD00728738
PubChem CID2741287

The Chemical Abstracts Service (CAS) registry number 180134-15-0 serves as the primary unique identifier for this compound in scientific literature and commercial databases . The molecular formula C₁₀H₆F₆O₃ indicates the precise atomic composition, featuring 10 carbon atoms, 6 hydrogen atoms, 6 fluorine atoms, and 3 oxygen atoms . The standardized InChI Key IIWWKGJYKXFWRG-UHFFFAOYSA-N provides a fixed-length character string that uniquely identifies the molecular structure, facilitating database searches and information retrieval across chemical information systems .

Structural Characteristics

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid features a benzoic acid core with three key functional groups strategically positioned on the aromatic ring. The structure displays interesting electronic characteristics due to the combination of electron-withdrawing and electron-donating substituents.

The molecule contains:

  • A benzoic acid moiety as the core structure

  • A methoxy group (-OCH₃) at position 2

  • Two trifluoromethyl groups (-CF₃) at positions 4 and 6

  • A carboxylic acid group (-COOH) attached to the benzene ring at position 1

This structural arrangement results in an asymmetrical distribution of electron density across the aromatic ring. The trifluoromethyl groups, with their strong electron-withdrawing properties, reduce electron density in their vicinity, while the methoxy group serves as an electron-donating substituent, increasing electron density at its attachment point . This electronic dipole significantly influences the compound's reactivity patterns and acidity.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid are crucial for understanding its behavior in various experimental and industrial applications.

Table 2: Physical Properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

PropertyValue
Physical StateSolid
Melting Point156-159°C
Solubility in WaterSlightly soluble
AppearanceNot specified in literature
Storage ConditionsSealed in dry conditions at room temperature

The reported melting point range of 156-159°C provides a useful parameter for compound identification and purity assessment . Like many fluorinated aromatic compounds, 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid exhibits limited water solubility, which can be attributed to the hydrophobic nature of the trifluoromethyl groups . For optimal stability, the compound should be stored in sealed containers under dry conditions at room temperature .

Chemical Properties

The chemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid are significantly influenced by its functional groups and their electronic effects on the aromatic ring.

The carboxylic acid group exhibits acidic properties, which are enhanced by the electron-withdrawing effects of the two trifluoromethyl groups . This enhancement occurs because the trifluoromethyl groups draw electron density away from the aromatic ring, making the carboxylic acid proton more labile and thus increasing the acidity of the compound compared to unsubstituted benzoic acid.

The methoxy group at position 2 provides an electron-donating effect through resonance, but this effect is somewhat counterbalanced by the strong electron-withdrawing nature of the trifluoromethyl groups at positions 4 and 6 . This electronic push-pull system creates a unique reactivity profile that makes the compound valuable in various synthetic applications.

The presence of fluorine atoms in the trifluoromethyl groups contributes to increased lipophilicity and metabolic stability, properties that are particularly valuable in pharmaceutical development . Additionally, the trifluoromethyl groups can enhance binding interactions with protein targets through both hydrophobic interactions and dipole-dipole interactions.

Applications and Uses

Research Applications

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid has demonstrated utility in various research contexts, particularly in synthetic organic chemistry and materials science.

One documented research application involves its use in the synthesis of porphyrazine derivatives. The compound has been employed in esterification reactions with 5-hydroxypentylthio magnesium porphyrazine in the presence of DCCI (dicyclohexylcarbodiimide) and PTSA (p-toluenesulfonic acid) to create esterified magnesium porphyrazine compounds . These porphyrazine derivatives have potential applications in various fields including photodynamic therapy, catalysis, and materials science.

The unique electronic properties conferred by the combination of trifluoromethyl groups and the methoxy substituent make this compound valuable in exploring structure-activity relationships in medicinal chemistry. Fluorinated building blocks often confer advantageous properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.

CategoryInformation
GHS Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Safety data indicates that 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is classified with the signal word "Warning" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound poses irritation hazards to skin, eyes, and the respiratory system as indicated by the hazard statements H315, H319, and H335 .

When handling this compound, standard laboratory safety practices should be observed, including the use of appropriate personal protective equipment such as gloves, safety glasses, and laboratory coats. Working in a well-ventilated area or under a fume hood is recommended to minimize inhalation exposure. In case of eye contact, immediate rinsing with water for several minutes is advised, with removal of contact lenses if present .

For storage, the compound should be kept in tightly sealed containers under dry conditions at room temperature . The compound is incompatible with oxidizing agents, and such materials should be kept separate to prevent potentially hazardous reactions .

SupplierCatalog NumberAvailable QuantitiesPurity
Thermo Scientific (Alfa Aesar)54-PC3026921g, 5g, 10g, 25g, 100gNot specified
Cymit QuimicaIN-DA0021Q05g, 10gNot specified
AOBChem24931Not specified97%
BLD PharmNot specifiedNot specifiedNot specified
AmbeedNot specifiedNot specifiedNot specified

The compound is available in quantities ranging from 1 gram to 100 grams, with pricing that reflects its specialized nature and limited production scale . The 1-gram package from one supplier is listed at 88.00 €, while a 100-gram package costs 2,133.00 €, indicating significant economies of scale in pricing .

The standard purity for research-grade material appears to be approximately 97% . For applications requiring higher purity, custom synthesis services may be available through specialty chemical providers.

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